molecular formula C11H10N2O4 B11998483 Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]- CAS No. 6627-80-1

Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-

Cat. No.: B11998483
CAS No.: 6627-80-1
M. Wt: 234.21 g/mol
InChI Key: AVRXZPGGJMSNNQ-UHFFFAOYSA-N
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Description

N-[1-(4-nitrobenzoyl)vinyl]acetamide is an organic compound with the molecular formula C11H10N2O4. It is characterized by the presence of a nitrobenzoyl group attached to a vinylacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(4-nitrobenzoyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the direct condensation of acetamides with ketones. Another method includes the addition of an organometallic reagent to a nitrile followed by quenching of the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling of vinyl derivatives such as vinyl halides, triflates, or tosylates can also be employed .

Industrial Production Methods

Industrial production of N-[1-(4-nitrobenzoyl)vinyl]acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-nitrobenzoyl)vinyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted vinylacetamide compounds .

Scientific Research Applications

N-[1-(4-nitrobenzoyl)vinyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-nitrobenzoyl)vinyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-nitrobenzoyl)vinyl]acetamide is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as bromophenyl or furanyl groups .

Properties

CAS No.

6627-80-1

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

N-[3-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide

InChI

InChI=1S/C11H10N2O4/c1-7(12-8(2)14)11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,1H2,2H3,(H,12,14)

InChI Key

AVRXZPGGJMSNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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